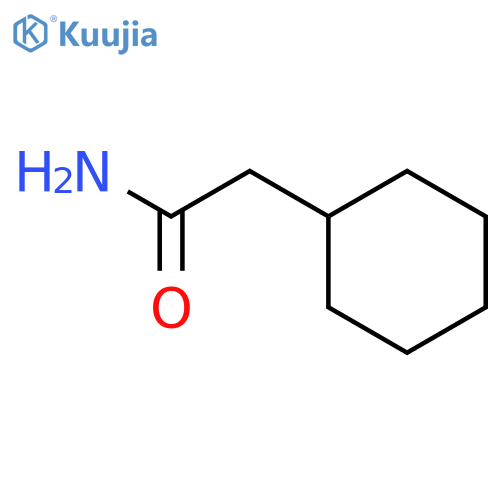Cas no 1503-87-3 (2-Cyclohexylacetamide)

2-Cyclohexylacetamide structure
商品名:2-Cyclohexylacetamide
2-Cyclohexylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexylacetamide
- Cyclohexaneacetamide
- 2-(cyclohexyl)ethylamide
- AC1L3TJ3
- AC1Q4ZLG
- BRN 2041325
- cyclohexyl acetamide
- cyclohexyl-acetic acid amide
- Cyclohexyl-essigsaeure-amid
- cyclohexylmethylformamide
- NSC16250
- SureCN24986
- SCHEMBL24986
- 2-cyclohexylacetamide, AldrichCPR
- EN300-69003
- DTXSID00164515
- 4-09-00-00040 (Beilstein Handbook Reference)
- BAA50387
- CS-0217136
- AKOS008937873
- cyclohexylacetamide
- NSC 16250
- Z33547160
- 1503-87-3
- DKLQJNUJPSHYQG-UHFFFAOYSA-N
- MFCD01734484
- NSC-16250
- DS-002606
- G32258
- DTXCID2087006
- STL222701
-
- MDL: MFCD01734484
- インチ: InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)
- InChIKey: DKLQJNUJPSHYQG-UHFFFAOYSA-N
- ほほえんだ: NC(CC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 141.11545
- どういたいしつりょう: 141.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 0.975
- ふってん: 301.3°C at 760 mmHg
- フラッシュポイント: 136°C
- 屈折率: 1.472
- PSA: 43.09
- LogP: 2.14240
2-Cyclohexylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-69003-5.0g |
2-cyclohexylacetamide |
1503-87-3 | 95% | 5g |
$701.0 | 2023-06-14 | |
| Enamine | EN300-69003-0.1g |
2-cyclohexylacetamide |
1503-87-3 | 95% | 0.1g |
$62.0 | 2023-06-14 | |
| Chemenu | CM201882-5g |
2-Cyclohexylacetamide |
1503-87-3 | 95% | 5g |
$296 | 2023-03-07 | |
| eNovation Chemicals LLC | D218084-1g |
2-Cyclohexylacetamide |
1503-87-3 | 95% | 1g |
$395 | 2024-08-03 | |
| abcr | AB541098-1g |
2-Cyclohexylacetamide; . |
1503-87-3 | 1g |
€278.10 | 2024-08-02 | ||
| abcr | AB541098-250mg |
2-Cyclohexylacetamide; . |
1503-87-3 | 250mg |
€187.00 | 2024-08-02 | ||
| Aaron | AR001N7A-2.5g |
Cyclohexaneacetamide |
1503-87-3 | 95% | 2.5g |
$677.00 | 2023-12-16 | |
| 1PlusChem | 1P001MYY-2.5g |
Cyclohexaneacetamide |
1503-87-3 | 95% | 2.5g |
$648.00 | 2023-12-21 | |
| Ambeed | A566083-1g |
2-Cyclohexylacetamide |
1503-87-3 | 95% | 1g |
$177.0 | 2024-08-03 | |
| Aaron | AR001N7A-5g |
Cyclohexaneacetamide |
1503-87-3 | 95% | 5g |
$440.00 | 2025-02-10 |
2-Cyclohexylacetamide 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
1503-87-3 (2-Cyclohexylacetamide) 関連製品
- 1119-29-5(Pentanamide, 4-methyl-)
- 541-46-8(Isovaleramide)
- 54657-09-9(trans-Cyclohexane-1,4-dicarboxamide)
- 1122-56-1(Cyclohexanecarboxamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1503-87-3)2-Cyclohexylacetamide

清らかである:99%/99%
はかる:1g/5g
価格 ($):159.0/558.0